6-Chloroisoquinoline-1-carboxylic acid
Overview
Description
6-Chloroisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO2 . It has a molecular weight of 207.62 . It appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for 6-Chloroisoquinoline-1-carboxylic acid is 1S/C10H6ClNO2/c11-7-1-2-8-6 (5-7)3-4-12-9 (8)10 (13)14/h1-5H, (H,13,14) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
6-Chloroisoquinoline-1-carboxylic acid is a white to yellow solid . It has a molecular weight of 207.62 . The compound is typically stored at room temperature .Scientific Research Applications
Antibacterial Applications
- 6-Chloroisoquinoline-1-carboxylic acid derivatives show significant antibacterial activities. For instance, some compounds like 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid exhibit more activity against Gram-positive and Gram-negative bacteria than oxolinic acid (Koga et al., 1980).
Antimycobacterial Activity
- Novel derivatives of 6-Chloroisoquinoline, such as 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, have been designed and synthesized for antitubercular activity. These compounds have shown promising results against Mycobacterium tuberculosis (Marvadi et al., 2020).
Anti-Tumor Applications
- Certain isoquinoline-3-carboxylic acid derivatives have been synthesized and tested for anti-tumor activity. These compounds, including a novel isoquinoline with two isoquinoline-3-carboxylic acids and a benzoic acid, have shown high therapeutic efficacy and low systemic toxicity in in vivo evaluations, making them promising leads for anti-tumor drug design (Gao et al., 2015).
Structural and Chemical Research
- The structure-activity relationships of isoquinoline derivatives have been a significant area of research. Studies involve understanding how modifications in the isoquinoline structure, like introduction of chloro groups, affect their chemical properties and potential as drug candidates (Donati et al., 1990).
Safety And Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
6-chloroisoquinoline-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJRVNVGFZPCJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=O)O)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731399 | |
Record name | 6-Chloroisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroisoquinoline-1-carboxylic acid | |
CAS RN |
1179149-30-4 | |
Record name | 6-Chloroisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.